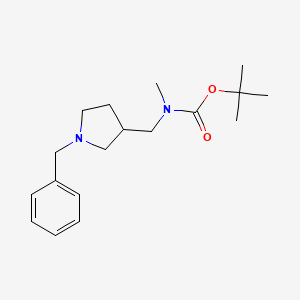![molecular formula C10H9N3OS B3285395 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one CAS No. 80334-62-9](/img/structure/B3285395.png)
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one
Overview
Description
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one is a heterocyclic compound that features an imidazole ring fused to a thiadiazole ring The presence of both sulfur and nitrogen atoms within the ring system endows it with unique chemical properties and reactivity patterns
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reactions: : One common method involves the condensation of 2-phenylimidazole with thiourea in the presence of an oxidizing agent.
Cyclization Reactions: : Another approach is the cyclization of 2-phenyl-1,3-diaminopropane with thiosemicarbazide under acidic conditions.
Industrial Production Methods: : Large-scale production of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one typically involves optimized versions of these laboratory methods, with a focus on yield maximization, cost efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming sulfoxides and sulfones when treated with oxidizing agents like hydrogen peroxide.
Reduction: : It can be reduced to form the corresponding thiol and amine derivatives.
Substitution: : Various nucleophiles can substitute the phenyl or imidazole rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Organometallic reagents like Grignard reagents or organolithiums.
Major Products Formed: : The main products from these reactions include substituted phenyl derivatives, imidazole derivatives, and various sulfur-containing heterocycles.
Scientific Research Applications
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one has significant potential across several domains:
Chemistry: : Utilized as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: : Studied for its role as an inhibitor of certain enzymes.
Medicine: : Explored for its potential antimicrobial, antifungal, and anticancer properties.
Industry: : Used in the development of novel materials with specific electrical or optical properties.
Mechanism of Action
The compound’s biological activity often arises from its interaction with molecular targets such as enzymes or receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate interaction. The thiadiazole moiety often plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
When compared to other heterocyclic compounds like 2-phenyl-1,3,4-thiadiazole or 2-phenylimidazole, 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one stands out due to its unique fused ring structure that confers distinct electronic and steric properties.
Similar Compounds
2-Phenyl-1,3,4-thiadiazole
2-Phenylimidazole
2-Phenyl-1,2,4-triazole
This article should provide a comprehensive overview of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one
Properties
IUPAC Name |
2-phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-10-12-7-6-11-9(12)15-13(10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTYHLWDHUAVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)SN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-](/img/structure/B3285344.png)
![2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3285347.png)








